3,3'-Oxybis(1-propanol) dibenzoate
Overview
Description
3,3'-Oxybis(1-propanol) dibenzoate, also known as Benzoflex™ 352, is a commonly used plasticizer in the polymer industry. It is a clear, colorless liquid that is soluble in most organic solvents. This chemical compound is widely used in the manufacture of vinyl, polyvinyl chloride (PVC), and other polymers. The purpose of
Scientific Research Applications
Antimicrobial Activity
- A study identified a dimeric carbazole alkaloid, 3,3'-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), which was isolated from Murraya koenigii. This compound demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 3.13-100 microg/ml (Rahman & Gray, 2005).
High-Temperature Proton Exchange Membrane Fuel Cell Applications
- Novel polybenzimidazoles were synthesized from tetraamines and 4,4′-oxybis(benzoic acid) for high-temperature proton exchange membrane fuel cell applications. These polybenzimidazoles showed excellent thermal and oxidative stability, mechanical properties, and high proton conductivity (Chen et al., 2016).
Catalytic Asymmetric Synthesis
- Catalytic asymmetric methodologies were explored for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives, which are key structures in medicinal chemistry due to their wide range of biological and pharmacological activities (Munck, Vila, & Pedro, 2018).
Solubility and Solvent Effect Studies
- Research on the solubility of 2-amino-3-methylbenzoic acid in different solvents, including 1-propanol, was conducted for its purification purposes. This study is crucial for understanding the solution process and choosing appropriate solvents for various applications (Zhu et al., 2019).
Synthesis of Oxazolines and Thiazolines
- A study described the microwave-assisted synthesis of 2-substituted oxazolines and thiazolines using N-acylbenzotriazoles. This method demonstrated a new application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions and short reaction times (Katritzky, Cai, Suzuki, & Singh, 2004).
Construction of Tetrasubstituted C‒F Stereocenters
- An organocatalyzed asymmetric Mannich reaction was developed for constructing chiral tetrasubstituted C‒F stereocenters, utilizing 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This reaction provided an efficient way to produce various seven-member cyclic amines (Li, Lin, & Du, 2019).
properties
CAS RN |
94-51-9 |
---|---|
Product Name |
3,3'-Oxybis(1-propanol) dibenzoate |
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-benzoyloxypropoxy)propyl benzoate |
InChI |
InChI=1S/C20H22O5/c21-19(17-9-3-1-4-10-17)24-15-7-13-23-14-8-16-25-20(22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
BYQDGAVOOHIJQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |
boiling_point |
446 °F at 760 mm Hg (USCG, 1999) |
density |
1.13 (USCG, 1999) |
flash_point |
greater than 300 °F (USCG, 1999) |
melting_point |
-22 °F (USCG, 1999) |
Other CAS RN |
94-51-9 |
physical_description |
Straw-colored viscous liquid with faint aromatic odor. (USCG, 1999) |
synonyms |
Oxybis(propyl benzoate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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